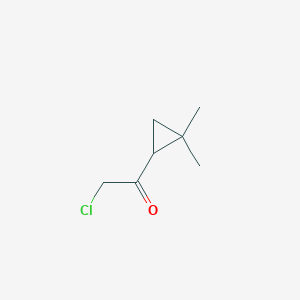![molecular formula C16H17FN4O2S B2564049 (E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173590-32-3](/img/structure/B2564049.png)
(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, a pyrazole ring, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (408.46) and its molecular formula (C18H17FN2O4S2). More detailed properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.Scientific Research Applications
Fluorescent Dyes for Bioimaging
Research on related compounds has led to the development of efficient color-tunable fluorescent dyes. For example, thiazole derivatives have been utilized as building blocks in synthesizing fluorescent dyes with applications ranging from bioimaging to the study of molecular interactions within biological systems. These dyes display fluorescence across a wide spectrum, indicating their potential use in various scientific applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Agents
Thiazole-aminopiperidine hybrids have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing their potential as antimicrobial agents. This research highlights the compound's application in tackling tuberculosis, one of the most deadly infectious diseases (Jeankumar et al., 2013).
Anticancer Research
Compounds related to "(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide" have been investigated for their cytotoxic activities against various cancer cell lines. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have shown promising results in vitro against colon, lung, breast, and liver cancer cell lines, suggesting their potential in anticancer research (Hassan, Hafez, Osman, & Ali, 2015).
Anti-Influenza Agents
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and found to possess significant anti-influenza activities, specifically against the H5N1 subtype. This research application is critical in the development of new antiviral drugs amid the ongoing threat of influenza pandemics (Hebishy, Salama, & Elgemeie, 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As a research chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Future Directions
The future directions for research on this compound could include further investigation into its potential antidepressant and anticonvulsant effects , as well as exploration of other biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Properties
IUPAC Name |
2-ethyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-3-21-13(6-7-18-21)15(22)19-16-20(8-9-23-2)12-5-4-11(17)10-14(12)24-16/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFHMAQNQFYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)
![(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride](/img/structure/B2563975.png)


![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)

![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)


![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)
